An In-depth Technical Guide to (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate
An In-depth Technical Guide to (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate
Abstract: This technical guide provides a comprehensive overview of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a critical protected amino acid derivative used in synthetic organic chemistry. As a derivative of D-threonine, this compound serves as a key building block for the incorporation of O-protected D-threonine residues in solid-phase and solution-phase peptide synthesis.[1][2] This document details its chemical and physical properties, provides an expert-guided rationale and protocol for its synthesis and purification, outlines robust analytical methodologies for quality control, and discusses its primary applications in drug development and biochemical research. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile synthetic intermediate.
Chemical Identity and Physicochemical Properties
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is the formal name for D-Threonine in which both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected as benzyl ethers and benzyl esters, respectively. The oxalate salt form is a stable, crystalline solid, which is the common commercial presentation facilitating handling, storage, and accurate weighing.[3] The formation of an oxalate salt is a classic, highly effective technique for purifying and stabilizing amines, often converting oils or amorphous solids into a more manageable crystalline form.[4]
Structure and Nomenclature
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IUPAC Name : benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate;oxalic acid[5]
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Common Synonyms : H-D-Thr(Bzl)-OBzl oxalate, O-Benzyl-D-threonine benzyl ester oxalate[5]
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Stereochemistry : The (2R,3S) designation corresponds to the stereochemistry of D-Threonine. The corresponding L-Threonine derivative is (2S,3R).
Core Physicochemical Data
The key properties of the oxalate salt are summarized below. This data is essential for designing synthetic reactions, selecting appropriate solvents, and establishing analytical methods.
| Property | Value | Source(s) |
| CAS Number | 188660-14-2 | [5][6] |
| Molecular Formula | C₂₀H₂₃NO₇ | [5] |
| Molecular Weight | 389.4 g/mol | [5] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
| Storage | Store at room temperature | [3] |
Synthesis and Purification Rationale
The synthesis of H-D-Thr(Bzl)-OBzl oxalate is a multi-step process starting from D-Threonine. The choice of benzyl groups for protection is deliberate and strategic, particularly for use in Boc-based peptide synthesis. Benzyl ethers and esters are stable to the mildly acidic conditions (e.g., Trifluoroacetic acid in DCM) used for Nα-Boc deprotection but can be cleaved simultaneously with strong acids like liquid Hydrogen Fluoride (HF) during the final cleavage of the peptide from the resin.[8][9]
Synthetic Workflow Overview
The logical pathway involves the protection of the carboxyl group, followed by protection of the side-chain hydroxyl group, and concluding with purification via oxalate salt crystallization. This sequence prevents unwanted side reactions, such as the formation of oxazolidines or intermolecular esterification.
Caption: High-level workflow for synthesis and purification.
Step-by-Step Synthesis Protocol
This protocol is a representative, field-proven methodology. Researchers must adapt it based on available equipment and perform appropriate safety assessments.
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Step 1: Benzyl Esterification of D-Threonine
-
Rationale: The carboxylic acid is the most acidic functional group and is protected first. A Dean-Stark apparatus is used to drive the Fischer esterification to completion by removing the water byproduct.
-
Procedure:
-
Suspend D-Threonine (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in a 1:1 mixture of benzyl alcohol and toluene.
-
Heat the mixture to reflux using a Dean-Stark trap until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product, H-D-Thr-OBzl tosylate salt, by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
-
-
Step 2: O-Benzylation of the Side-Chain Hydroxyl
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Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the hydroxyl group, which is less acidic than the protonated amine. The resulting alkoxide readily undergoes an Sₙ2 reaction with benzyl bromide.
-
Procedure:
-
Suspend the H-D-Thr-OBzl tosylate salt (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0°C.
-
Slowly add sodium hydride (60% dispersion in mineral oil, 2.2 eq) in portions. Allow the mixture to stir until hydrogen evolution ceases.
-
Add benzyl bromide (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude H-D-Thr(Bzl)-OBzl as an oil (the free amine).
-
-
-
Step 3: Purification by Oxalate Salt Formation
-
Rationale: The final free amine is often an oil that is difficult to purify by chromatography. Crystallization as an oxalate salt provides a robust method for purification, yielding a stable, easy-to-handle solid.
-
Procedure:
-
Dissolve the crude oil from Step 2 in a minimal amount of ethyl acetate.
-
In a separate flask, dissolve oxalic acid (1.0 eq) in ethyl acetate (warming may be necessary).
-
Slowly add the oxalic acid solution to the crude product solution with vigorous stirring.
-
A white precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the white solid by filtration, wash thoroughly with cold ethyl acetate, and dry under vacuum to yield the final product.
-
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Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the synthesized material. A multi-technique approach ensures that the material meets the stringent quality requirements for applications like peptide synthesis.[10][11]
Workflow for Analytical Characterization
A logical flow of analysis ensures comprehensive characterization, starting with purity assessment, followed by structural confirmation, and ending with precise mass verification.
Caption: Standard analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound and identify any synthesis-related impurities. Reverse-phase HPLC is the standard method.[12][13]
-
Methodology:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for molecules with aromatic groups. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to ensure sharp peaks for the amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent. |
| Gradient | 5% to 95% B over 20 min | A broad gradient ensures elution of the product and any impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 214 nm & 254 nm | 214 nm for general peptide bonds/amides; 254 nm for benzyl groups. |
| Injection Volume | 10 µL | Standard volume. |
| Sample Prep | ~1 mg/mL in 50:50 ACN/Water | Ensure full dissolution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure by identifying the specific proton environments in the molecule.
-
Methodology:
-
Solvent: DMSO-d₆ is a suitable choice as it will dissolve the oxalate salt.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~8.0-9.0 ppm (broad singlet): Protons from the amine (NH₃⁺) and oxalic acid (COOH).
-
~7.2-7.5 ppm (multiplet, 10H): Aromatic protons from the two benzyl groups.
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~5.2 ppm (singlet, 2H): Methylene protons of the C-terminal benzyl ester (-O-CH₂-Ph).
-
~4.6 ppm (singlet, 2H): Methylene protons of the O-benzyl ether (-O-CH₂-Ph).
-
~4.1-4.3 ppm (multiplet, 1H): The β-proton (-CH(CH₃)-O-).
-
~3.8-4.0 ppm (doublet, 1H): The α-proton (-CH(NH₃⁺)-).
-
~1.2 ppm (doublet, 3H): Methyl protons (-CH₃).
-
-
Mass Spectrometry (MS)
-
Objective: To verify the molecular weight of the parent compound (the free amine).
-
Methodology:
-
Technique: Electrospray Ionization (ESI) is ideal for this type of molecule.
-
Mode: Positive ion mode.
-
Expected Ion: The analysis will detect the protonated free amine, not the oxalate salt complex. The molecular weight of the free amine (C₁₈H₂₁NO₃) is 299.36 Da.
-
Calculated [M+H]⁺: 300.16
-
Observed m/z: Should be within ±0.01 Da of 300.16 on a high-resolution mass spectrometer.
-
Applications in Synthetic Chemistry
The primary and most critical application of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is as a building block in peptide synthesis.[2]
-
Peptide Synthesis: It is used to introduce an O-benzyl-D-threonine residue into a growing peptide chain. This is particularly relevant in the synthesis of peptide drugs or research peptides that require non-natural D-amino acids to enhance stability against enzymatic degradation or to modulate biological activity.[1]
-
Orthogonal Protection Schemes: This building block is perfectly suited for the Boc/Bzl protection strategy.[8] During synthesis, the Nα-Boc group is repeatedly removed with TFA, while the benzyl ester and benzyl ether side-chain protection remain intact. Both benzyl groups are then removed in a single final step using a strong acid like HF or TFMSA, which also cleaves the peptide from the resin support.[9]
-
Intermediate in Pharmaceutical Synthesis: Beyond standard peptides, it serves as a chiral intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) where a specific threonine-derived stereocenter is required.[2]
Handling, Storage, and Safety
-
Handling: As with any fine chemical powder, it should be handled in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.[3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[3] Its nature as a stable crystalline salt contributes to a long shelf life when stored properly.
-
Safety: While specific toxicity data is not widely published, it may cause irritation to the skin, eyes, and respiratory system.[3] In case of contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.
References
- National Center for Biotechnology Information. (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. PubChem Compound Summary. [Link]
- PubMed. Amino acid analysis. [Link]
- National Center for Biotechnology Information. (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate. PubChem Compound Summary. [Link]
- Chemsrc. CAS#:4200-77-5 | (2S,3R)-benzyl 2-amino-3-(benzyloxy)butanoate oxalate. [Link]
- Bio-Synthesis Inc. Amino Acid Analysis Overview. [Link]
- PharmiWeb.com. Protein Amino Acid Analysis: Techniques, Instruments, and Applications. [Link]
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy)
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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- 5. (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate | C20H23NO7 | CID 56777082 - PubChem [pubchem.ncbi.nlm.nih.gov]
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